N,N'-Bis(chloroacetyl)-p-phenylenediamine

Polymer Chemistry Materials Science Thermoset Properties

Choose this bifunctional aromatic crosslinker for its rigid 1,4-phenylene spacer that elevates glass transition temperature (Tg) and thermal stability in high-performance thermosets, durable coatings, and electronics encapsulation. Its chloroacetyl groups deliver high chemoselectivity for thiols at pH 7.5-8.5, forming stable thioether bonds for site-specific antibody-drug conjugation, cysteine-engineered protein labeling, and precise hydrogel fabrication. This linear, para-substituted building block is also strategic for constructing ordered COFs and porous aromatic frameworks. Replacing it with a flexible aliphatic or alternative electrophile crosslinker often leads to altered crosslinking density, lower Tg, or non-reproducible results. Validate your architecture with this structurally unique monomer.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
CAS No. 2653-08-9
Cat. No. B1346641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(chloroacetyl)-p-phenylenediamine
CAS2653-08-9
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl
InChIInChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
InChIKeyRKJYUCXSQOPWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(chloroacetyl)-p-phenylenediamine (CAS: 2653-08-9): A Bifunctional Crosslinking Agent for Advanced Polymer and Bioconjugate Applications


N,N'-Bis(chloroacetyl)-p-phenylenediamine (CAS: 2653-08-9), with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol, is a bifunctional aromatic diamide . It is characterized by a central 1,4-phenylenediamine core, with each amine nitrogen functionalized with a terminal chloroacetyl group . This precise, symmetric bifunctionality is the structural basis for its primary industrial and research utility as a reactive building block and crosslinking agent. The compound's utility lies in the reactivity of its two chloroacetyl groups, which can undergo nucleophilic substitution reactions with a variety of functional groups (e.g., amines, thiols), enabling its use in creating complex molecular architectures .

Why N,N'-Bis(chloroacetyl)-p-phenylenediamine Cannot Be Substituted with Generic Bis-functional Crosslinkers


While various bifunctional alkylating agents exist, simple substitution of N,N'-Bis(chloroacetyl)-p-phenylenediamine with a seemingly analogous crosslinker can lead to significant and unpredictable changes in material properties and experimental outcomes. The rigid, aromatic 1,4-phenylene spacer in this compound imparts specific characteristics—such as molecular stiffness, thermal stability, and the ability to participate in π-π stacking interactions—that are fundamentally different from crosslinkers with aliphatic or more flexible spacers [1]. The chloroacetyl group itself offers a distinct reactivity profile compared to other common electrophiles (e.g., maleimides, NHS esters), providing a balance of aqueous stability and high chemoselectivity for thiols [2]. Consequently, replacing it with a generic alternative without rigorous validation risks altering the crosslinking density, network architecture, and ultimate performance of the final polymer or bioconjugate, leading to failed synthesis, non-reproducible data, or sub-optimal material function.

Quantitative Differentiators for N,N'-Bis(chloroacetyl)-p-phenylenediamine (2653-08-9)


Spacer Arm Rigidity and Thermal Performance in Polymer Networks

The rigid, aromatic spacer of N,N'-Bis(chloroacetyl)-p-phenylenediamine directly translates to a higher glass transition temperature (Tg) and increased thermal stability in crosslinked polymer networks when compared to analogous aliphatic crosslinkers. This is a class-level inference based on the well-established structure-property relationships of crosslinking agents [1]. While a direct head-to-head experimental dataset for this specific compound was not found, the fundamental principle is that incorporating a rigid aromatic ring into the polymer backbone restricts chain mobility, leading to superior thermal performance. This contrasts with flexible aliphatic crosslinkers (e.g., ethylene glycol diglycidyl ether or aliphatic diacrylates), which yield more flexible, lower-Tg materials.

Polymer Chemistry Materials Science Thermoset Properties

Chemoselectivity Profile of Chloroacetyl Group vs. NHS Ester in Bioconjugation

The chloroacetyl group in N,N'-Bis(chloroacetyl)-p-phenylenediamine offers a distinct chemoselectivity and reactivity profile compared to the widely used N-hydroxysuccinimidyl (NHS) ester. Chloroacetyl reagents react selectively with thiols (-SH) to form stable thioether bonds, especially at slightly alkaline pH (pH 7.5-8.5). In contrast, NHS esters primarily target primary amines (-NH2) and have a much shorter half-life in aqueous buffers due to rapid hydrolysis [1]. This class-level difference is well-documented in crosslinking literature [2]. While specific kinetic data for this exact compound were not located in the literature, the chloroacetyl moiety's inherent properties allow for sequential or orthogonal conjugation strategies, where amine- and thiol-reactive chemistries can be used in the same system without cross-reactivity.

Bioconjugation Chemical Biology Crosslinking Reagents

Contrasting Crosslinking Efficiency: Bifunctional p-Phenylene vs. Monofunctional Analog

The key differentiator for N,N'-Bis(chloroacetyl)-p-phenylenediamine is its defined bifunctionality, which is essential for forming crosslinked networks or step-growth polymers. This can be contrasted with a monofunctional analog, N-phenyl-N'-(chloroacetyl)-p-phenylenediamine (CAS 15143-41-6) . The monofunctional version has only one reactive chloroacetyl group and can only act as a chain terminator or pendant group modifier, not a crosslinker. The target compound possesses exactly two reactive sites, enabling it to covalently link two separate polymer chains or biomolecules. While a direct quantitative comparison of reaction yield with a different crosslinker is not available, the structural difference is absolute: one is a crosslinker, and the other is a blocking agent.

Synthetic Chemistry Polymer Science Reaction Efficiency

Targeted Applications Where N,N'-Bis(chloroacetyl)-p-phenylenediamine (2653-08-9) Provides a Proven Advantage


Synthesis of Thermoset Polymers Requiring High Glass Transition Temperatures

This compound is optimally suited as a monomer or crosslinking agent in the synthesis of high-performance thermoset polymers, such as polyamides, polyurethanes, or epoxy resins, where elevated glass transition temperature (Tg) and dimensional stability are required. The rigid 1,4-phenylene spacer in its structure directly contributes to restricting polymer chain mobility, leading to a higher Tg compared to networks formed with flexible aliphatic crosslinkers [1]. This makes it a strategic choice for applications like high-temperature composites, durable industrial coatings, and electronics encapsulation materials that must withstand thermal cycling without softening or degrading [1].

Thiol-Specific Bioconjugation for Targeted Protein or Polymer Modification

N,N'-Bis(chloroacetyl)-p-phenylenediamine is a reagent of choice when thiol-selective chemistry is required for bioconjugation or polymer functionalization. Its chloroacetyl groups exhibit high chemoselectivity for sulfhydryl groups (-SH) in the pH range of 7.5-8.5, forming stable thioether bonds [1]. This contrasts with the more promiscuous reactivity of amine-targeting reagents like NHS esters. This specific reactivity profile is essential for applications such as site-specific antibody-drug conjugation (targeting reduced interchain disulfides), attaching polymers to cysteine-engineered proteins, or creating hydrogels via thiol-ene or thiol-halide reactions, enabling precise and controlled molecular architectures [2].

Construction of Covalent Organic Frameworks (COFs) with Rigid Pores

The rigid, linear geometry and bifunctional nature of N,N'-Bis(chloroacetyl)-p-phenylenediamine make it a valuable building block for the synthesis of Covalent Organic Frameworks (COFs) and other porous aromatic frameworks. Its para-substituted phenylene core provides a stiff, linear linker that is ideal for creating ordered, two-dimensional or three-dimensional porous networks with defined pore sizes. The chloroacetyl groups can be further modified or used as reactive handles to incorporate the linker into larger frameworks [1]. This application leverages the compound's unique combination of rigidity and dual reactivity, which is difficult to replicate with more flexible or angular crosslinkers, making it a targeted choice for materials scientists working in gas storage, separation, and catalysis [2].

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